molecular formula C13H12ClN3O2S2 B2664339 2-((4-(2-amino-2-oxoethyl)thiazol-2-yl)thio)-N-(4-chlorophenyl)acetamide CAS No. 954019-33-1

2-((4-(2-amino-2-oxoethyl)thiazol-2-yl)thio)-N-(4-chlorophenyl)acetamide

Cat. No.: B2664339
CAS No.: 954019-33-1
M. Wt: 341.83
InChI Key: LGSSAIHVKGIOIA-UHFFFAOYSA-N
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Description

2-((4-(2-amino-2-oxoethyl)thiazol-2-yl)thio)-N-(4-chlorophenyl)acetamide is a useful research compound. Its molecular formula is C13H12ClN3O2S2 and its molecular weight is 341.83. The purity is usually 95%.
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Scientific Research Applications

Molecular Structure Analysis

Structurally similar compounds, such as those with variations in halogen substitution and core heterocyclic structures, have been analyzed for their molecular configurations, demonstrating complex intermolecular interactions and crystal packing patterns. These studies contribute to understanding the structural basis of biological activity and drug design (Boechat et al., 2011).

Antibacterial Agents

Research on derivatives of similar thiazolyl and thiadiazolyl compounds has identified them as potential antibacterial agents. These compounds have shown moderate to good activity against both gram-positive and gram-negative bacteria, underlining their relevance in developing new antimicrobial drugs (Desai et al., 2008).

Antitumor Activity

Several studies have synthesized and evaluated thiazole and thiophene derivatives for their antitumor properties. These compounds have been screened against a variety of human tumor cell lines, identifying some derivatives with considerable anticancer activity. This research indicates the potential for developing new therapeutic agents based on the structural framework of thiazole and thiophene derivatives (Yurttaş et al., 2015).

Antimicrobial Activity

Rhodanine-3-acetic acid derivatives, with structural similarities to thiazolyl compounds, have been synthesized and tested against a panel of bacteria, mycobacteria, and fungi. These studies have identified compounds with significant activity against mycobacteria, including Mycobacterium tuberculosis, suggesting potential applications in treating mycobacterial infections (Krátký et al., 2017).

Synthetic Routes to Heterocycles

Research on thioureido-acetamides has explored their use as starting materials for synthesizing various heterocycles through one-pot cascade reactions. These synthetic methodologies offer efficient routes to generate diverse heterocyclic compounds, which are crucial scaffolds in many pharmacologically active molecules (Schmeyers & Kaupp, 2002).

Properties

IUPAC Name

2-[2-[2-(4-chloroanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN3O2S2/c14-8-1-3-9(4-2-8)16-12(19)7-21-13-17-10(6-20-13)5-11(15)18/h1-4,6H,5,7H2,(H2,15,18)(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGSSAIHVKGIOIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CSC2=NC(=CS2)CC(=O)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.